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molecular formula C17H19NO B8300632 3-Naphthalen-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol

3-Naphthalen-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol

Cat. No. B8300632
M. Wt: 253.34 g/mol
InChI Key: MDPDAYDPAIGUMQ-UHFFFAOYSA-N
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Patent
US07381723B2

Procedure details

To 3.80 g (11.1 mmol) 8-benzyl-3-naphthalen-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol was added 1.20 g (19.0 mmol) of ammonium formate, 100 mL MeOH, and 2.46 g Pd/C (10 wt. %). The reaction mixture was heated to 50° C., and was monitored by TLC on a SiO2 plate with CHCl3:MeOH (10:1). After 21 h, the mixture was cooled to room temperature, filtered through a pad of celite and evaporated to afford 2.0 g (7.9 mmol, a 72% yield) of the title compound as an off-white solid. MS (ES) m/z: 344 (MH)+.
Name
8-benzyl-3-naphthalen-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2.46 g
Type
catalyst
Reaction Step One
[Compound]
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH2:10][C:11]([C:17]1[CH:26]=[CH:25][C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH:18]=1)([OH:16])[CH2:12]2)C1C=CC=CC=1.C([O-])=O.[NH4+].CO>[Pd].C(Cl)(Cl)Cl.CO>[CH:18]1[C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:25]=[CH:26][C:17]=1[C:11]1([OH:16])[CH2:12][CH:13]2[NH:8][CH:9]([CH2:15][CH2:14]2)[CH2:10]1 |f:1.2,5.6|

Inputs

Step One
Name
8-benzyl-3-naphthalen-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol
Quantity
3.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)(O)C2=CC1=CC=CC=C1C=C2
Name
Quantity
1.2 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
2.46 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford 2.0 g (7.9 mmol

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C1(CC2CCC(C1)N2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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